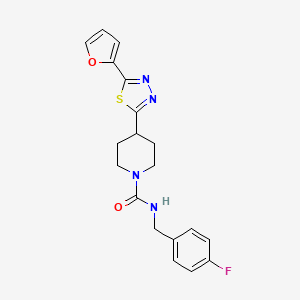![molecular formula C20H24FN3O4S B2642393 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899979-99-8](/img/structure/B2642393.png)
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin 1A Receptors in Alzheimer's Disease
One significant application of the compound is in neuroimaging studies, particularly involving positron emission tomography (PET) to quantify serotonin 1A (5-HT1A) receptor densities in the brain. A study by Kepe et al. (2006) utilized a derivative of this compound as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This research provided insights into the decreased receptor densities in Alzheimer's disease patients, correlating these decreases with worsening clinical symptoms and increased neuropathological loads (Kepe et al., 2006).
HIV-1 Attachment Inhibition
Another application is in the study of HIV-1 attachment inhibition. Wang et al. (2009) identified derivatives as potent inhibitors of HIV-1 attachment, exploring the effect of piperazine substitution patterns on antiviral potency. This research underscores the significance of the compound's structure in designing therapeutics targeting the initial stages of HIV-1 infection (Wang et al., 2009).
Analytical Derivatization in Liquid Chromatography
The compound also serves as a derivatization reagent in analytical chemistry, enhancing detection sensitivity in liquid chromatography. Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization, facilitating sensitive detection of analytes after tagging, demonstrating the compound's utility in improving analytical methodologies (Wu et al., 1997).
Hypoglycemic Activity
In pharmacology, derivatives have been investigated for their hypoglycemic activity. Grell et al. (1998) studied the structure-activity relationships of hypoglycemic benzoic acid derivatives, providing a basis for the development of new therapeutic agents for diabetes management (Grell et al., 1998).
Dopamine Antagonistic Activity
Van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as analogues of substituted benzamide and butyrophenones, maintaining dopamine antagonistic activity. This highlights the compound's relevance in developing treatments for conditions like schizophrenia (Van Wijngaarden et al., 1987).
Propiedades
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-5-3-2-4-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNBRTLNNPWWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
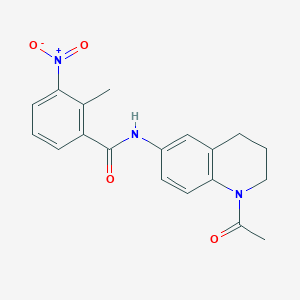
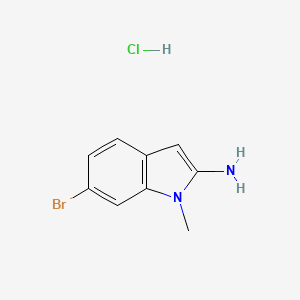
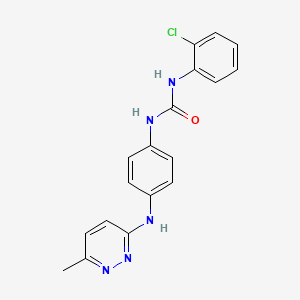
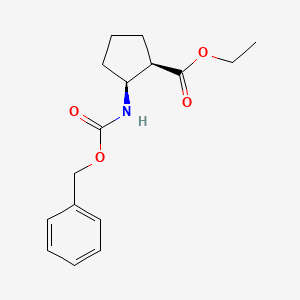

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2642317.png)
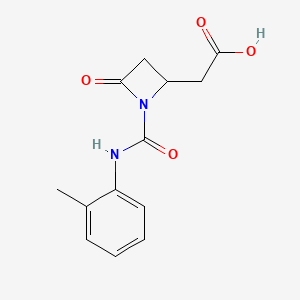
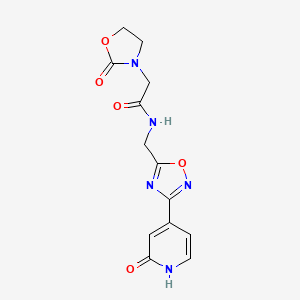
![4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2642324.png)
![N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2642325.png)
![2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2642326.png)
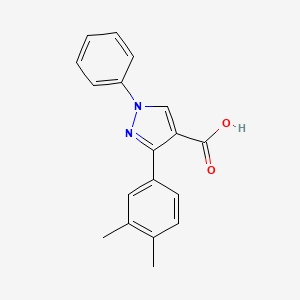
![2-(3-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2642328.png)
